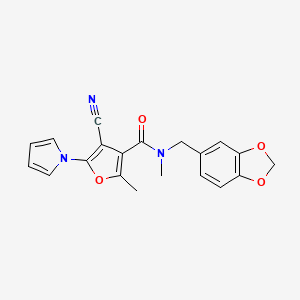![molecular formula C28H23ClN2O2 B7680679 [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone, also known as CPQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of drug development.
Aplicaciones Científicas De Investigación
[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has been found to exhibit potential applications in the field of medicine. It has been studied for its antipsychotic, antidepressant, and analgesic properties. [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has also been found to exhibit potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone is not fully understood. However, it has been suggested that [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has also been found to exhibit affinity for serotonin 5-HT1A receptors, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects
[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has been found to exhibit a range of biochemical and physiological effects. Studies have shown that [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone may increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has also been found to exhibit analgesic properties, which may be due to its ability to modulate the activity of opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has several advantages for lab experiments. It has been found to exhibit high selectivity and potency, making it a useful tool for studying the pharmacology of dopamine and serotonin receptors. [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has also been found to exhibit good oral bioavailability, which may make it a useful candidate for drug development. However, [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone. One area of interest is the development of [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone-based drugs for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone-based drugs for the treatment of psychiatric disorders such as schizophrenia and depression. Further research is also needed to fully understand the mechanism of action of [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone and its potential applications in the field of medicine.
Conclusion
In conclusion, [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone, or [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of drug development. Further research is needed to fully understand the mechanism of action of [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone involves a series of chemical reactions that lead to the formation of the final product. The first step in the synthesis involves the reaction of 2-chlorobenzoic acid with 2-aminobenzophenone to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid. This intermediate product is then reacted with piperidine and thionyl chloride to form [2-(2-chlorophenyl)quinoline-4-carbonyl]piperidine. The final step in the synthesis involves the reaction of [2-(2-chlorophenyl)quinoline-4-carbonyl]piperidine with benzyl chloride to form [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone.
Propiedades
IUPAC Name |
[1-[2-(2-chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O2/c29-24-12-6-4-11-22(24)26-18-23(21-10-5-7-13-25(21)30-26)28(33)31-16-14-20(15-17-31)27(32)19-8-2-1-3-9-19/h1-13,18,20H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMZPGGKWQLWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)

![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)
![N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7680640.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)

![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)
![N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
![[4-(4-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7680669.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)